molecular formula C10H12Cl2O B7866441 2-(3,4-Dichlorophenyl)-2-butanol CAS No. 58977-35-8

2-(3,4-Dichlorophenyl)-2-butanol

Cat. No.: B7866441
CAS No.: 58977-35-8
M. Wt: 219.10 g/mol
InChI Key: SZFLMSXKIZPHKN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-butanol is a chemical compound belonging to the class of organic compounds known as phenols. It is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a butanol group at the 2 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of 2-(3,4-Dichlorophenyl)-2-butanone: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or methanol.

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with 3,4-dichlorobenzaldehyde followed by hydrolysis to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to achieving the desired product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-(3,4-Dichlorophenyl)-2-butanone using oxidizing agents like chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC).

  • Reduction: As mentioned earlier, the compound can be synthesized by reducing its corresponding ketone.

  • Substitution Reactions: The hydroxyl group in this compound can undergo substitution reactions with various reagents, such as converting it to ethers using alkyl halides in the presence of a base.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous ether or methanol.

  • Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: 2-(3,4-Dichlorophenyl)-2-butanone.

  • Reduction: this compound.

  • Substitution: Ethers, such as methyl or ethyl ether derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-butanol has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

  • Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)-2-butanol exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-2-butanol is similar to other phenolic compounds such as 2,4-Dichlorophenol and 2,4,5-Trichlorophenol. its unique structure, particularly the butanol group, sets it apart in terms of reactivity and potential applications. Other similar compounds include:

  • 2,4-Dichlorophenol

  • 2,4,5-Trichlorophenol

  • 3,4-Dichlorophenol

These compounds share the dichlorophenyl moiety but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFLMSXKIZPHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255199
Record name 3,4-Dichloro-α-ethyl-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58977-35-8
Record name 3,4-Dichloro-α-ethyl-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58977-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-α-ethyl-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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